6,7-Dihydroxy-2,3-dihydrobenzofuran
CAS No.: 42484-95-7
Cat. No.: VC3955635
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42484-95-7 |
|---|---|
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2,3-dihydro-1-benzofuran-6,7-diol |
| Standard InChI | InChI=1S/C8H8O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,9-10H,3-4H2 |
| Standard InChI Key | QYEVTADDYREVHU-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=CC(=C2O)O |
| Canonical SMILES | C1COC2=C1C=CC(=C2O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6,7-Dihydroxy-2,3-dihydrobenzofuran belongs to the coumarane family, featuring a benzene ring fused to a partially saturated furan oxygen heterocycle. The planar aromatic system of the benzene ring merges with the non-aromatic dihydrofuran ring, creating a rigid bicyclic framework. The two hydroxyl groups at positions 6 and 7 introduce polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 42484-95-7 |
| Molecular Formula | |
| Molecular Weight | 152.147 g/mol |
| Density | 1.429 g/cm³ |
| Boiling Point | 321°C at 760 mmHg |
| Flash Point | 147.9°C |
| LogP | 1.0327 |
| Refractive Index | 1.657 |
Historical Synthesis and Early Characterization
Initial synthetic routes to 6,7-dihydroxy-2,3-dihydrobenzofuran were reported in mid-20th-century literature. Davies et al. (1950) documented its preparation via acid-catalyzed cyclization of phenolic precursors, achieving moderate yields under reflux conditions . Spaeth and Pailer (1936) later optimized this approach using brominated intermediates, establishing foundational methodologies for dihydrobenzofuran synthesis . These early studies highlighted the compound's stability under acidic conditions and its propensity for oxidative transformations.
Modern Synthetic Methodologies
The development of transition metal-free protocols has revolutionized the synthesis of 6,7-dihydroxy-2,3-dihydrobenzofuran derivatives, aligning with green chemistry principles. Contemporary strategies emphasize atom economy, stereoselectivity, and functional group tolerance.
Bronsted Acid-Catalyzed Cyclizations
Zhang et al. (2021) demonstrated a phosphoric acid (PA)-catalyzed [3 + 2] annulation between quinone monoimines and 3-hydroxymaleimides, yielding enantiomerically enriched dihydrobenzofurans with up to 99% ee . The mechanism involves dual activation of reactants by PA, followed by sequential 1,4-addition, aromatization, and cyclization (Scheme 1) . This method provides access to structurally complex analogs while avoiding precious metal catalysts.
Radical-Mediated Annulations
A 2023 study by Guan et al. employed visible light-induced radical cascades for constructing dihydrobenzofuran cores . N-Allylbromodifluoroacetamides underwent 5-exo trig cyclization under blue LED irradiation, generating sulfonyl radicals that coupled with terminal alkynes. This photoredox approach achieved yields up to 92% while enabling late-stage functionalization .
Table 2: Comparison of Synthetic Approaches
| Method | Catalyst/Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Bronsted Acid Catalysis | PA in DCE, 25°C | 62–99% | Up to 99% ee |
| Radical Annulation | Visible light, DMA, NaHCO₃ | 48–92% | Diastereoselective |
| Chalcone Rearrangement | TsOH, CH₃CN | 48–99% | >20:1 dr |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited water solubility (LogP = 1.03) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 250°C, with the hydroxyl groups prone to oxidation under alkaline conditions .
Spectroscopic Fingerprints
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IR: Broad O–H stretch (3200–3400 cm⁻¹), C–O–C asymmetric vibration (1250 cm⁻¹)
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¹H NMR (DMSO-d₆): δ 6.45 (s, 2H, aromatic), δ 4.25 (t, 2H, furan CH₂), δ 3.92 (t, 2H, furan CH₂)
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MS: Base peak at m/z 152.047 ([M]⁺), fragment ions at 123 ([M–CHO]⁺) and 95 ([C₆H₇O]⁺)
Biological Relevance and Applications
Natural Product Analogues
6,7-Dihydroxy-2,3-dihydrobenzofuran serves as a key substructure in bioactive natural products. Yuccaol C, isolated from Yucca schidigera, incorporates this moiety and demonstrates potent antioxidant and anti-inflammatory properties . The spirobi[dihydrobenzofuran] architecture in yuccaol derivatives underscores the pharmacological potential of this scaffold .
Medicinal Chemistry Developments
Recent studies highlight dihydrobenzofuran derivatives as MAO-B inhibitors with IC₅₀ values <1 μM, suggesting applications in neurodegenerative disease therapy . Structural modifications at the 6- and 7-positions modulate blood-brain barrier permeability while retaining target engagement.
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